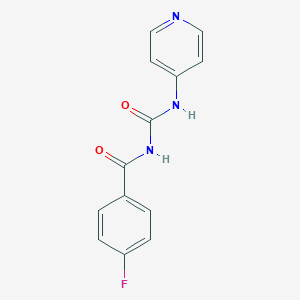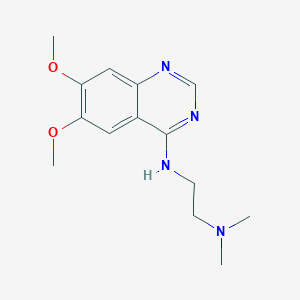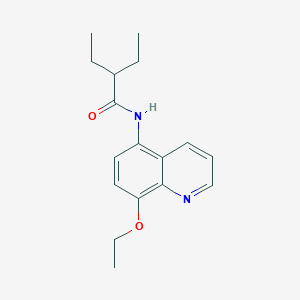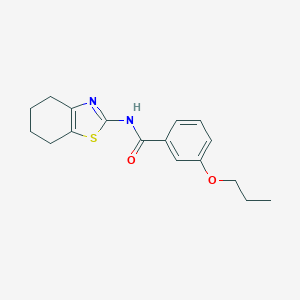![molecular formula C15H19N3O2S B256149 N-cyclopentyl-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B256149.png)
N-cyclopentyl-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CP-690,550 is a Janus kinase (JAK) inhibitor, a type of drug that targets the JAK-STAT signaling pathway. This pathway is involved in the regulation of immune responses and plays a crucial role in the development of autoimmune diseases, such as rheumatoid arthritis and psoriasis. CP-690,550 has been shown to be effective in treating these conditions, as well as other inflammatory and autoimmune disorders.
Mécanisme D'action
CP-690,550 works by inhibiting the activity of N-cyclopentyl-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide enzymes, which are involved in the activation of immune cells. By blocking this pathway, CP-690,550 can reduce inflammation and prevent the development of autoimmune diseases.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have a number of biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-alpha, and inhibit the activation of immune cells, such as T cells and B cells. It can also reduce the migration of immune cells to sites of inflammation and inhibit the production of antibodies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of CP-690,550 for lab experiments is its specificity for N-cyclopentyl-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide enzymes. This allows researchers to target specific pathways and study their effects on immune responses. However, CP-690,550 can also have off-target effects, which can complicate data interpretation. Additionally, it can be difficult to obtain and maintain a consistent supply of CP-690,550 for experiments.
Orientations Futures
For research on CP-690,550 include the development of more selective N-cyclopentyl-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide inhibitors, the identification of biomarkers for treatment response, and the exploration of its potential use in other disease areas.
Méthodes De Synthèse
The synthesis of CP-690,550 involves several steps, including the reaction of 5,6-dimethyl-4-oxothieno[2,3-d]pyrimidine-3-carboxylic acid with cyclopentylamine to form the corresponding amide. This amide is then reacted with 2-bromoacetyl chloride to produce CP-690,550.
Applications De Recherche Scientifique
CP-690,550 has been extensively studied for its potential therapeutic uses. In preclinical studies, it has been shown to be effective in treating a variety of autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Clinical trials have also demonstrated its efficacy in treating these conditions, as well as multiple sclerosis and lupus.
Propriétés
Nom du produit |
N-cyclopentyl-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide |
|---|---|
Formule moléculaire |
C15H19N3O2S |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
N-cyclopentyl-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C15H19N3O2S/c1-9-10(2)21-14-13(9)15(20)18(8-16-14)7-12(19)17-11-5-3-4-6-11/h8,11H,3-7H2,1-2H3,(H,17,19) |
Clé InChI |
UQSQJQLRKBYYCI-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3CCCC3)C |
SMILES canonique |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3CCCC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B256066.png)
![1-[3-Ethoxy-4-(isopentyloxy)phenyl]-2-(2-hydroxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B256067.png)
![N-[4-(dimethylamino)benzyl]-2-methoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B256068.png)
![1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea](/img/structure/B256069.png)


![N-[3-(morpholin-4-yl)propyl]-6-phenylpyridazin-3-amine](/img/structure/B256076.png)
![4-(3-Chloro-4-methoxybenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B256079.png)
![2-[(8-ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)carbonyl]-4H-chromen-4-one](/img/structure/B256081.png)
![(8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(3-methyl-1-benzofuran-2-yl)methanone](/img/structure/B256082.png)
![8-Methyl-4-(phenoxyacetyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B256086.png)


![2-[3-(4-methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B256100.png)